molecular formula C28H56NO7P B161430 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine CAS No. 85966-90-1

1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine

Cat. No. B161430
CAS RN: 85966-90-1
M. Wt: 549.7 g/mol
InChI Key: ZBOQHUSCQCEBGK-JLRCLJKCSA-N
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Description

“1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine” is a naturally occurring analog of the growth factor-like phospholipid mediator, lysophosphatidic acid (LPA) . It affects numerous cellular functions, including anti-mitogenic regulation of the cell cycle, induction of stress fiber formation, inhibition of tumor cell invasion and metastasis, and regulation of differentiation and survival of neuronal cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine” include an empirical formula of C21H44NO5P, a molecular weight of 421.55, and it is available in powder form . It is stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines have been synthesized using racemic phosphatidal-cholines, hydrolyzed with phospholipase A2, and acetylated with acetic anhydride, establishing a method for creating aldehyded analogs of platelet-activating factors (Kiu et al., 1987).

Biological Effects and Applications

  • These compounds have been shown to undergo lipid-linked desaturation in plant microsomal membranes, demonstrating their role in plant lipid metabolism (Sperling & Heinz, 1993).
  • Their effects on exocrine secretory glands, particularly in stimulating amylase release, have been noted, suggesting potential applications in studying glandular function (Söling et al., 1984).
  • These phospholipids also play a significant role in the catabolism of their derivatives, as demonstrated by studies on 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine acetylhydrolase in various tissues (Blank et al., 1981).

Physical and Chemical Interactions

  • Investigations into the critical micellar concentration of these compounds have provided insights into their physical properties, which are crucial for understanding their biological activities (Kramp et al., 1984).
  • Their presence in the cell membrane of Mycoplasma fermentans, with similarities to platelet-activating factors, opens up potential applications in studying microbial physiology and pathology (Wagner et al., 2000).

properties

IUPAC Name

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOQHUSCQCEBGK-JLRCLJKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105077
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:1(9Z)e/2:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine

CAS RN

85966-90-1
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85966-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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